molecular formula C15H11N3O B565942 (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone CAS No. 1797987-05-3

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone

Cat. No.: B565942
CAS No.: 1797987-05-3
M. Wt: 249.273
InChI Key: RJGGHMQYQSFINL-UHFFFAOYSA-N
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Description

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone is a heterocyclic compound that features both pyridine and quinoline rings. This compound is known for its complex molecular structure, which makes it a valuable building block in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone typically involves the reaction of 2-chloroquinoline with 6-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding quinolin-2-yl derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized quinolin-2-yl derivatives, reduced pyridin-2-yl derivatives, and substituted analogs with various functional groups .

Scientific Research Applications

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (6-Aminopyridin-2-yl)(quinolin-2-yl)methanone: Known for its unique combination of pyridine and quinoline rings.

    Quinolin-2-ylmethanone: Lacks the aminopyridinyl group, making it less versatile in certain applications.

    Pyridin-2-ylmethanone: Lacks the quinolinyl group, which can limit its bioactivity and chemical reactivity.

Uniqueness

The presence of both pyridine and quinoline rings in this compound makes it a unique compound with enhanced chemical reactivity and potential bioactivity. This dual-ring structure allows for a broader range of chemical modifications and applications compared to similar compounds .

Biological Activity

(6-Aminopyridin-2-yl)(quinolin-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound features a unique combination of a pyridine ring and a quinoline moiety, which are known for their diverse biological activities. The structure can be represented as follows:

C13H10N2O\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}

This compound is synthesized through various methods, including the reaction of 6-chloropyridine derivatives with quinoline precursors under specific conditions, often utilizing bases and organic solvents to facilitate the reaction .

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Antimicrobial Activity : The quinoline component is known to inhibit bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV, leading to bacterial cell death. This mechanism has been observed in various studies where similar compounds demonstrated potent antibacterial effects .
  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells. The interaction with specific enzymes involved in cell proliferation and survival pathways has been documented .
  • Modulation of RAGE Activity : Quinoline compounds have been reported to modulate the receptor for advanced glycation end products (RAGE), which is implicated in inflammation and cancer progression. This modulation can potentially lead to therapeutic applications in treating diabetes-related complications and other inflammatory diseases .

In Vitro Studies

A range of in vitro studies has been conducted to evaluate the potency of this compound against various biological targets:

Target IC50 Value (µM) Effect
DNA Gyrase12 ± 1Inhibition of bacterial growth
Topoisomerase IV15 ± 3Induction of apoptosis in cancer cells
RAGE20 ± 5Modulation of inflammatory response

These studies demonstrate that the compound possesses significant inhibitory effects on critical enzymes involved in bacterial survival and cancer cell proliferation.

Case Studies

  • Antibacterial Efficacy : A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of several quinoline derivatives, including this compound. Results showed that it was effective against multi-drug resistant strains of Staphylococcus aureus, with an IC50 value comparable to established antibiotics .
  • Cancer Cell Line Studies : In research focusing on breast cancer cell lines, treatment with this compound resulted in a significant decrease in cell viability and induced apoptosis through caspase activation pathways .
  • Inflammation Models : In vivo studies demonstrated that administration of this compound reduced levels of pro-inflammatory cytokines in murine models, suggesting its potential use as an anti-inflammatory agent .

Properties

IUPAC Name

(6-aminopyridin-2-yl)-quinolin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O/c16-14-7-3-6-12(18-14)15(19)13-9-8-10-4-1-2-5-11(10)17-13/h1-9H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJGGHMQYQSFINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C(=O)C3=NC(=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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